REACTION_CXSMILES
|
ClC[SiH2][C:4]1[CH2:5][C:6]2[C:11]([CH:12]=1)=[CH:10][CH:9]=[CH:8][CH:7]=2.C1C[O:16][CH2:15][CH2:14]1>>[CH2:5]1[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[CH:12]=[C:4]1[CH2:14][CH2:15][OH:16]
|
Name
|
2-chloromethylsilylindene
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
ClC[SiH2]C=1CC2=CC=CC=C2C1
|
Name
|
solution
|
Quantity
|
38.5 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
LiN(trimethylsilylene)2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 15 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
the solvent is distilled off
|
Type
|
EXTRACTION
|
Details
|
the residue is extracted with 300 mL of hexane
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
C1C(=CC2=CC=CC=C12)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 6.4 mmol | |
AMOUNT: MASS | 2.2 g | |
YIELD: PERCENTYIELD | 33.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |